Egfr-IN-76

Description

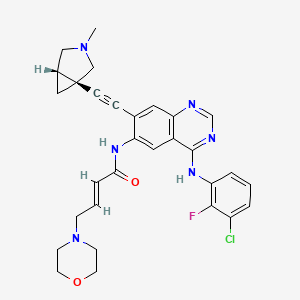

Structure

3D Structure

Properties

Molecular Formula |

C30H30ClFN6O2 |

|---|---|

Molecular Weight |

561.0 g/mol |

IUPAC Name |

(E)-N-[4-(3-chloro-2-fluoroanilino)-7-[2-[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-1-yl]ethynyl]quinazolin-6-yl]-4-morpholin-4-ylbut-2-enamide |

InChI |

InChI=1S/C30H30ClFN6O2/c1-37-17-21-16-30(21,18-37)8-7-20-14-26-22(29(34-19-33-26)36-24-5-2-4-23(31)28(24)32)15-25(20)35-27(39)6-3-9-38-10-12-40-13-11-38/h2-6,14-15,19,21H,9-13,16-18H2,1H3,(H,35,39)(H,33,34,36)/b6-3+/t21-,30+/m1/s1 |

InChI Key |

LMOVDLRMIRLIJF-TUVXKDNKSA-N |

Isomeric SMILES |

CN1C[C@H]2C[C@]2(C1)C#CC3=CC4=C(C=C3NC(=O)/C=C/CN5CCOCC5)C(=NC=N4)NC6=C(C(=CC=C6)Cl)F |

Canonical SMILES |

CN1CC2CC2(C1)C#CC3=CC4=C(C=C3NC(=O)C=CCN5CCOCC5)C(=NC=N4)NC6=C(C(=CC=C6)Cl)F |

Origin of Product |

United States |

Molecular Mechanisms of Egfr Inhibition by Small Molecule Tyrosine Kinase Inhibitors Tkis

Direct Kinase Domain Targeting

BDTX-1535 exerts its inhibitory effect by directly targeting the intracellular tyrosine kinase domain of EGFR. This interaction is crucial for blocking the downstream signaling pathways that promote cell proliferation and survival in cancer cells harboring activating EGFR mutations. biospace.comtempus.comsec.govascopubs.orgasco.orgblackdiamondtherapeutics.comaacrjournals.orgnih.gov

ATP-Competitive Binding Site Interactions

BDTX-1535 is specifically designed to target activated conformations of oncogenic EGFR mutations. tempus.comsec.govblackdiamondtherapeutics.comaacrjournals.org This targeted approach allows it to inhibit a broad spectrum of EGFR alterations, including those that confer resistance to previous generations of TKIs, such as the C797S mutation. biospace.comblackdiamondtherapeutics.comresearchgate.netamegroups.orgascopubs.orgasco.orgonclive.commdpi.comascopubs.orgaacrjournals.orgblackdiamondtherapeutics.comresearchgate.netnih.govonclive.com

Allosteric Modulation of Kinase Activity

While the primary described mechanism of BDTX-1535 is ATP-competitive and involves targeting activated conformations, the concept of "MasterKey" inhibition and targeting specific conformations biospace.comblackdiamondtherapeutics.comtempus.comsec.govtempus.comblackdiamondtherapeutics.comaacrjournals.orgblackdiamondtherapeutics.com could potentially involve elements of allosteric modulation, where binding at one site influences activity at another. However, the provided search results primarily emphasize ATP-competitive binding and targeting activated states within the kinase domain rather than a distinct allosteric binding site separate from the ATP pocket. Further detailed structural and mechanistic studies would be required to definitively confirm any allosteric effects of BDTX-1535.

Conformational Dynamics of EGFR Upon Inhibitor Binding

BDTX-1535 is designed to target specific activated conformations of oncogenic EGFR mutations. tempus.comsec.govblackdiamondtherapeutics.comaacrjournals.org Oncogenic alterations in EGFR, particularly those found in GBM, can result in distinct conformations that influence drug binding and response. biospace.comblackdiamondtherapeutics.com The irreversible binding of BDTX-1535 to these activated conformations is intended to lock the receptor in an inhibited state, preventing the conformational changes necessary for kinase activity. This is particularly relevant in the context of GBM-associated EGFR alterations, which can form constitutively active homodimers with distinct conformations that are paradoxically activated by some reversible inhibitors. blackdiamondtherapeutics.comtempus.comyoutube.comamazonaws.comtempus.com BDTX-1535's irreversible binding is proposed to circumvent this paradoxical activation. blackdiamondtherapeutics.comtempus.comyoutube.comamazonaws.comsec.govtempus.com

Impact on Receptor Dimerization and Autophosphorylation

Homo-dimerization Inhibition

Oncogenic EGFR alterations, particularly extracellular domain mutations found in GBM, can lead to the formation of constitutively active homodimers. blackdiamondtherapeutics.comtempus.comamazonaws.comtempus.com These homodimers can exhibit paradoxical activation in the presence of some reversible ATP-competitive inhibitors. blackdiamondtherapeutics.comyoutube.comtempus.com BDTX-1535 is designed to effectively inhibit the signaling driven by these oncogenic homodimers. blackdiamondtherapeutics.comtempus.comamazonaws.comtempus.com Its irreversible binding is considered crucial for avoiding the paradoxical activation observed with reversible inhibitors in these contexts. blackdiamondtherapeutics.comtempus.comyoutube.comamazonaws.comsec.govtempus.com While the search results confirm BDTX-1535's ability to inhibit the activity of these homodimers, detailed mechanisms regarding direct disruption of the dimerization interface by BDTX-1535 itself are not explicitly described. The inhibition of autophosphorylation, which stabilizes the active dimer conformation, would indirectly impact dimer function.

Hetero-dimerization Suppression

EGFR can also form heterodimers with other members of the ErbB family, such as HER2 (ErbB2). tempus.comblackdiamondtherapeutics.comonclive.com Hetero-dimerization can play a role in signaling and resistance. While the search results highlight BDTX-1535's broad activity against various EGFR mutations, specific detailed information on its direct impact on EGFR hetero-dimerization is not extensively provided. Its primary focus appears to be on inhibiting the kinase activity of mutated EGFR, which would affect signaling regardless of the dimerization partner, but direct evidence of BDTX-1535 suppressing the formation or stability of specific EGFR heterodimers is not clearly present in the provided snippets.

Selectivity Profiles of EGFR Inhibitors

Differential Activity Against Wild-Type Versus Mutant EGFR

A key characteristic of many successful EGFR TKIs, particularly newer generations, is their selective activity against mutant forms of EGFR compared to wild-type (WT) EGFR. Activating mutations in EGFR, such as exon 19 deletions and the L858R point mutation, lead to constitutive kinase activity that drives tumor growth and confers sensitivity to EGFR TKIs. mdpi.comamegroups.cnonclive.comnih.gov However, resistance to first and second-generation TKIs often develops, frequently mediated by the acquisition of secondary mutations like T790M. amegroups.cnonclive.comnih.gov Furthermore, other uncommon or intrinsic EGFR mutations and acquired resistance mutations like C797S pose challenges for existing therapies. amegroups.cnonclive.comamegroups.orgamazonaws.com

BDTX-1535 is designed to target a wide range of oncogenic EGFR mutations, including classical activating mutations (Exon 19 deletions, L858R), uncommon/intrinsic mutations (e.g., L718Q, L861Q, S768I, L747P, E709V, V834L, A289V), and acquired resistance mutations such as T790M and C797S. larvol.comasco.orgblackdiamondtherapeutics.comamegroups.cnonclive.comamegroups.orgamazonaws.comaacrjournals.org It also demonstrates activity against extracellular domain alterations and amplification observed in glioblastoma. asco.orgtempus.comblackdiamondtherapeutics.comamegroups.org

Crucially, BDTX-1535 exhibits selectivity for these mutant forms of EGFR over wild-type EGFR. larvol.comasco.orgamazonaws.comtempus.comblackdiamondtherapeutics.comamazonaws.comamegroups.orgamazonaws.comaacrjournals.org This differential activity is intended to allow for effective targeting of cancer cells while sparing normal cells where WT EGFR signaling is essential, potentially leading to a more favorable tolerability profile. onclive.comaacrjournals.orgonclive.com Preclinical studies have reported varying degrees of selectivity against WT EGFR. For instance, studies using H292 cells expressing WT EGFR have indicated approximately 10- to 170-fold selectivity of BDTX-1535 against mutant EGFR compared to WT. amazonaws.com Another study using H292 cells reported an IC50 of 119 nM for BDTX-1535 against WT EGFR, while showing much lower IC50 values against various mutant forms. amazonaws.com Selectivity against EGFR-amplified A431 cells has been reported in the range of approximately 3- to 43-fold. amazonaws.com

Available in vitro data on the inhibitory activity (IC50 values) of BDTX-1535 against specific EGFR mutations and wild-type EGFR in cellular models highlight this differential activity:

| EGFR Status | Cell Line (if specified) | IC50 (nM) | Reference |

| WT EGFR | H292 | 119 | amazonaws.com |

| Ex19del | Ba/F3 | 0.6 | amazonaws.com |

| Ex19del/C797S | Ba/F3 | 3.1 | amazonaws.com |

| C797S (in NSCLC) | Not specified | <10 (graphical) | amazonaws.com |

| EGFR alterations (GBM) | Not specified | <10 (graphical) | amazonaws.com |

This data suggests that BDTX-1535 is significantly more potent in inhibiting EGFR harboring the Ex19del or Ex19del/C797S mutations compared to wild-type EGFR in these cellular contexts. The reported selectivity ratios further support this finding. amazonaws.comamazonaws.com

Specificity Against Other Receptor Tyrosine Kinases

BDTX-1535 is described as a selective EGFR inhibitor. tempus.comnih.gov Preclinical evaluations have included assessment of its selectivity across a kinase panel. One source mentions that selectivity was assessed using a DiscoverX Kinome Panel of 468 kinases, indicating "excellent kinome selectivity". amazonaws.com This suggests that BDTX-1535 has limited inhibitory activity against a large number of kinases outside the EGFR family. Another source, in the context of discussing BDTX-1535's activity against GBM-associated mutations, notes that it spares inhibition of normally expressed wild-type EGFR while also avoiding paradoxical activation, implying a degree of specificity within the ERBB family and potentially against other kinases that could be involved in bypass signaling. tempus.comblackdiamondtherapeutics.com While some other EGFR inhibitors like afatinib (B358) are known to inhibit other HER family members such as HER2 and HER4 mdpi.comaacrjournals.orgmdpi.com, specific quantitative data on BDTX-1535's activity against these or a broader panel of kinases was not detailed in the search results.

The reported selectivity profile of BDTX-1535, particularly its preferential inhibition of mutant EGFR over wild-type, contributes to its profile as a targeted therapy for cancers driven by these specific genetic alterations.

Structure Activity Relationship Sar Studies of Pyrrolopyrimidine Based Egfr Inhibitors, Including Egfr in 76

Chemical Scaffolds and Core Structures of EGFR Inhibitors

EGFR inhibitors often feature a core heterocyclic scaffold that interacts with the ATP-binding site of the EGFR kinase domain. vietnamjournal.ru This scaffold typically serves as a base upon which various substituents are added to enhance potency, selectivity, and pharmacokinetic properties.

Focus on Fused Pyrimidine (B1678525) Systems (e.g., Pyrrolo[2,3-d]pyrimidines)

Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, represent a significant class of core structures utilized in the design of EGFR inhibitors. vietnamjournal.runih.govnih.govresearchgate.netfrontiersin.org The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, which is a component of ATP, the natural ligand for the EGFR kinase domain. vietnamjournal.ru This structural similarity allows pyrrolo[2,3-d]pyrimidine-based compounds to bind to the ATP pocket, thereby competing with ATP and inhibiting the kinase activity. vietnamjournal.ru Studies have shown that fused pyrimidine systems are highly effective in inhibiting EGFR activity. nih.gov

Positional and Substituent Effects on Inhibitory Potency

The placement and nature of substituents on the core scaffold of EGFR inhibitors significantly influence their binding affinity and inhibitory potency. SAR studies explore these effects to optimize the design of potent compounds.

Influence of N4-Phenyl Substitutions

The presence of N4-phenyl substitutions on the pyrrolo[2,3-d]pyrimidine core has been found to be important for inhibitory activity. nih.gov Variations in the substituents on this phenyl ring can lead to notable differences in EGFR inhibition. Studies on N4-phenyl-substituted pyrrolo[2,3-d]pyrimidin-4-amines have demonstrated nanomolar EGFR inhibition for many compounds in this series. tandfonline.com Electron-withdrawing groups on the 4-anilino moiety have generally shown greater EGFR inhibition compared to electron-donating groups. tandfonline.com However, the effect of specific substituents can vary, and larger substitutions at certain positions on the phenyl ring may not always lead to improved potency. tandfonline.com

Specific Structural Features of Disubstituted Pyrrolopyrimidines

Disubstituted pyrrolo[2,3-d]pyrimidines have been extensively studied for their activity against EGFR. nih.govfrontiersin.org The type and position of the two substituents play a critical role in determining the range of activity. nih.gov For example, studies on 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have shown that molecules in this class can be highly active against EGFR in nanomolar ranges. nih.govfrontiersin.org The SAR of disubstituted pyrrolopyrimidines is complex and depends on the specific positions of substitution and the nature of the attached groups. nih.govresearchgate.netresearchgate.net

Here is a representative table illustrating the effect of substituents on the EGFR inhibitory activity of some pyrrolopyrimidine derivatives, based on findings from the search results:

| Compound | Core Structure | Substituents | EGFR IC₅₀ (nM) | Reference |

| 46 | Pyrrolo[2,3-d]pyrimidine | 2,4-disubstituted (contains halogen) | 3.76 | nih.govfrontiersin.org |

| 47 | Pyrrolo[2,3-d]pyrimidine | 2,4-disubstituted | 5.98 | nih.govfrontiersin.org |

| 48 | Pyrrolo[2,3-d]pyrimidine | 2,4-disubstituted | 3.63 | nih.govfrontiersin.org |

| 49 | Pyrrolo[2,3-d]pyrimidine | 2,4-disubstituted | 383.7 | nih.govfrontiersin.org |

| 50 | Pyrrolo[2,3-d]pyrimidine | 2,4-disubstituted | 63.29 | nih.govfrontiersin.org |

| 51 | Pyrrolo[2,3-d]pyrimidine | 4,6-disubstituted (N⁴-phenyl substitution) | 3.8 | nih.gov |

| 53 | Pyrrolo[2,3-d]pyrimidine | 4,6-disubstituted (N⁴-phenyl substitution) | 3.3 | nih.gov |

| 60 | Pyrrolo[2,3-d]pyrimidine | Contains methoxy (B1213986) group | 0.8 | nih.gov |

| 61 | Pyrrolo[2,3-d]pyrimidine | Contains methoxy group | 0.4 | nih.gov |

| 71 | Pyrrolopyrimidine | Contains fluorine | 1.2 | ntnu.no |

| 72 | Pyrrolopyrimidine | Contains fluorine | 1.6 | ntnu.no |

| PKI-166 | Pyrrolopyrimidine | < 1 | mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to build mathematical models that correlate chemical structure with biological activity. nih.govacs.orgfrontiersin.orgmdpi.com QSAR models can help predict the activity of new compounds and provide further insights into the structural features that are important for EGFR inhibition. nih.govacs.org

Studies have employed QSAR methods, including 3D-QSAR approaches like CoMFA and CoMSIA, on series of pyrrolo[3,2-d]pyrimidine derivatives and other related scaffolds acting as EGFR inhibitors. nih.govacs.orgfrontiersin.orgmdpi.com These analyses aim to define the spatial and electronic requirements for optimal binding to the EGFR active site. QSAR models can highlight the favorable and unfavorable regions around the molecule for different types of substituents, aiding in the rational design of more potent inhibitors. frontiersin.org Significant progress has been made in QSAR modeling of EGFR tyrosine kinase inhibitors, although modeling inhibitors targeting complex mutations may still present challenges due to limited data sets. acs.org

Two-Dimensional QSAR Approaches

Two-dimensional (2D) QSAR approaches utilize molecular descriptors calculated from the 2D structure of compounds to build predictive models. These descriptors can include physicochemical properties such as lipophilicity (log P), molecular weight, electronic properties, and topological indices. mims.comwikidata.orgnewdrugapprovals.org

Studies on various sets of EGFR inhibitors, including those with quinazoline (B50416) or pyrazole (B372694) scaffolds, have employed 2D QSAR methods to identify key structural features influencing activity. For instance, 2D-QSAR models developed for 1H-pyrazole-1-carbothioamide derivatives acting as EGFR kinase inhibitors indicated that adjacency distance matrix descriptors significantly influenced activity. mims.comwikidata.org While specific 2D QSAR data for Egfr-IN-76 were not found, general 2D QSAR principles applied to related pyrrolopyrimidines would involve correlating descriptors of the pyrrolopyrimidine core and its attached groups with EGFR inhibitory activity.

Three-Dimensional QSAR Methodologies

Three-dimensional (3D) QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), consider the 3D spatial arrangement and electronic properties of molecules and their interactions with the target protein. These methods typically require the alignment of a series of compounds and the calculation of steric and electrostatic fields around them. newdrugapprovals.orgwikipedia.orgguidetopharmacology.orgpharmakb.com

3D-QSAR studies on quinazoline derivatives as EGFR inhibitors have provided insights into the spatial and electronic requirements for effective binding. guidetopharmacology.orgpharmakb.com Contour maps generated from CoMFA and CoMSIA models can visually represent regions where steric or electrostatic interactions are favorable or unfavorable for activity. newdrugapprovals.orgpharmakb.com For example, 3D-QSAR analysis of quinazoline analogs has used contour maps to define substitute properties influencing inhibitory potential. nih.gov Structure-based quantum mechanical QSAR models, which involve molecular docking and QM optimization within the active site, have also been explored for EGFR inhibitors, demonstrating good predictive performance and allowing for detailed rationalization of active site SAR. newdrugapprovals.orgwikipedia.orgxenbase.org Although specific 3D QSAR studies on this compound were not identified, these methodologies applied to pyrrolopyrimidine scaffolds would similarly aim to map the steric, electrostatic, and hydrophobic interactions within the EGFR binding site that are critical for high affinity and potency.

Rational Design Principles for Enhanced EGFR Inhibition and Selectivity

Rational design of EGFR inhibitors involves using structural information about the target protein and its interactions with ligands, as well as insights gained from SAR and QSAR studies, to design new molecules with improved properties. wikipedia.orgwikipedia.orgciteab.com For pyrrolopyrimidine-based inhibitors like this compound, rational design principles focus on optimizing interactions within the ATP-binding site of EGFR and addressing mechanisms of resistance, such as mutations. wikipedia.orgnih.gov

Key considerations in the rational design of EGFR inhibitors include:

Targeting the ATP Binding Site: Most small molecule EGFR TKIs, including quinazoline and pyrrolopyrimidine derivatives, bind to the ATP binding site of the EGFR kinase domain. guidetopharmacology.orgnih.govnih.gov Rational design aims to optimize interactions with key residues in this site, such as hinge region residues (e.g., Met793 in wild-type EGFR) and residues in the hydrophobic pocket. nih.gov

Addressing EGFR Mutations: Activating mutations (e.g., exon 19 deletions, L858R) and resistance mutations (e.g., T790M, C797S) significantly impact inhibitor efficacy. wikipedia.orgnih.govmims.com Rational design efforts have focused on developing inhibitors selective for specific mutations or those that can overcome resistance mechanisms. For instance, third-generation inhibitors like osimertinib (B560133) were designed to target the T790M mutation by forming a covalent bond with Cys797. wikipedia.orgnih.gov Fourth-generation inhibitors are being developed to address resistance mediated by the C797S mutation. wikipedia.org The specific design of this compound as a selective EGFR inhibitor suggests it was rationally designed to target particular forms of EGFR, although the precise mutations it targets selectively were not detailed in the provided sources.

Modulating Physicochemical Properties: Rational design also considers physicochemical properties like solubility, permeability, and metabolic stability to ensure favorable pharmacokinetic profiles. citeab.com

Achieving Selectivity: Designing inhibitors that are selective for EGFR over other kinases is crucial to minimize off-target effects. wikipedia.org SAR and QSAR studies help identify structural features that confer selectivity.

Rational design principles, guided by structural insights and computational methods like molecular docking and dynamics simulations, are continuously applied to develop novel and more effective EGFR inhibitors with improved potency, selectivity, and resistance-breaking capabilities. newdrugapprovals.orgciteab.com

Mechanisms of Acquired Resistance to Egfr Tyrosine Kinase Inhibitors

EGFR-Dependent Resistance Mechanisms

EGFR-dependent resistance mechanisms involve alterations within the EGFR gene itself, leading to reduced drug efficacy. These can include secondary point mutations in the kinase domain or mutations in the extracellular domain that affect antibody binding.

Secondary mutations in the EGFR kinase domain are a primary driver of acquired resistance to EGFR TKIs. These mutations alter the drug-binding pocket or the conformation of the receptor, thereby diminishing the inhibitor's effectiveness.

The T790M mutation, a substitution of threonine with methionine at position 790 in exon 20 of the EGFR gene, is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs, accounting for approximately 50-60% of cases. nih.govnih.gov This "gatekeeper" mutation does not prevent the binding of the inhibitor but increases the receptor's affinity for ATP, the natural substrate of the kinase. nih.gov This heightened ATP affinity allows the receptor to outcompete the TKI, leading to the reactivation of downstream signaling pathways and tumor growth. nih.gov The presence of the T790M mutation is associated with a more indolent disease progression following the development of resistance compared to other resistance mechanisms. nih.govaacrjournals.org

| EGFR T790M Mutation | |

| Location | Exon 20 |

| Amino Acid Change | Threonine to Methionine |

| Prevalence in Acquired Resistance (1st/2nd Gen TKIs) | 50-60% |

| Mechanism of Resistance | Increased ATP affinity of the EGFR kinase domain |

With the advent of third-generation EGFR TKIs, such as osimertinib (B560133), which are designed to be effective against the T790M mutation, new resistance mechanisms have emerged. The most prominent of these is the C797S mutation, where a cysteine residue at position 797 is replaced by serine. nih.gov This cysteine is the covalent binding site for irreversible TKIs like osimertinib. nih.gov Its mutation to serine prevents the formation of this covalent bond, rendering the inhibitor ineffective. nih.gov

The clinical implications of the C797S mutation are heavily dependent on its allelic context with the T790M mutation. nih.govnih.gov

In cis : If the C797S and T790M mutations occur on the same allele, the tumor becomes resistant to both first- and third-generation EGFR TKIs, as well as their combination. nih.gov

In trans : If the C797S and T790M mutations are on different alleles, the tumor cells may be sensitive to a combination of first- and third-generation TKIs. nih.govnih.gov

Absence of T790M : If the C797S mutation arises in the absence of T790M (for instance, when a third-generation TKI is used as a first-line treatment), the tumor may regain sensitivity to first-generation TKIs. nih.gov

| EGFR C797S Mutation | |

| Location | Exon 20 |

| Amino Acid Change | Cysteine to Serine |

| Primary Resistance To | Third-generation EGFR TKIs (e.g., osimertinib) |

| Mechanism of Resistance | Prevents covalent binding of irreversible inhibitors |

| Allelic Context Significance | Determines sensitivity to subsequent TKI therapies |

In addition to T790M and C797S, other, less frequent mutations in the EGFR kinase domain have been identified as mechanisms of resistance to third-generation TKIs. These include mutations at positions L718, L792, and G796. aacrjournals.orgnih.gov

L718 Mutations : The L718Q mutation, for example, has been shown to confer significant resistance to osimertinib. aacrjournals.org

L792 Mutations : The L792H mutation is one of the more common mutations at this residue and can coexist with other resistance mutations. nih.gov It is thought to independently lead to osimertinib resistance. nih.gov

G796 Mutations : Mutations at the G796 residue, such as G796R/S/D, can interfere with the binding of osimertinib. nih.gov The G796 residue is part of a hydrophobic pocket that accommodates the inhibitor. nih.gov

These mutations, while individually rare, collectively contribute to the landscape of acquired resistance to third-generation EGFR TKIs. aacrjournals.org

| Rare EGFR Kinase Domain Mutations | |

| Mutation Location | Amino Acid Change (Examples) |

| L718 | L718Q |

| L792 | L792H |

| G796 | G796R/S/D |

Resistance to EGFR-targeted therapies can also arise from mutations in the extracellular domain (ECD) of the receptor, particularly in the context of treatment with monoclonal antibodies like cetuximab. nih.gov These antibodies function by binding to the ECD and preventing ligand binding and receptor dimerization. frontiersin.org Mutations in the ECD can alter the antibody binding site, thereby reducing the efficacy of the therapeutic antibody. frontiersin.org For example, the S492R mutation has been shown to cause resistance to cetuximab by impeding its binding to the receptor. scispace.com Such mutations can lead to a state of ligand-independent, constitutive activation of the receptor, further driving tumor growth despite antibody therapy. nih.gov

Secondary Point Mutations in the EGFR Kinase Domain

EGFR-Independent Bypass Pathway Activation

In some cases, tumor cells develop resistance by activating signaling pathways that are independent of EGFR, thereby bypassing the need for EGFR signaling for their growth and survival. frontiersin.org This can occur through the amplification or mutation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules. nih.gov

A common mechanism of bypass activation is the amplification of the MET proto-oncogene. ersnet.org MET amplification leads to the overexpression of the MET receptor, which can then activate downstream signaling pathways, such as the PI3K/Akt pathway, even in the presence of an EGFR inhibitor. ersnet.org Other RTKs, such as HER2 and AXL, can also be activated to sustain cell survival and proliferation. elsevierpure.com Furthermore, mutations in downstream signaling components like KRAS, BRAF, and PIK3CA can also confer resistance by constitutively activating these pathways, making the cell independent of upstream EGFR signaling. researchgate.net

| EGFR-Independent Bypass Pathways | |

| Mechanism | Examples |

| Receptor Tyrosine Kinase Amplification/Activation | MET, HER2, AXL |

| Downstream Signaling Molecule Mutations | KRAS, BRAF, PIK3CA |

Based on the comprehensive search conducted, there is no publicly available scientific literature or research data specifically identifying a chemical compound named "Egfr-IN-76." As a result, it is not possible to generate an article detailing its role in the mechanisms of acquired resistance to EGFR Tyrosine Kinase Inhibitors as outlined.

The search results provide extensive information on the general mechanisms of acquired resistance to well-known EGFR inhibitors, including:

Activation/Amplification of Other Receptor Tyrosine Kinases:

MET Amplification/Activation jst.go.jpnih.goversnet.org

HER2 (ERBB2) Amplification/Overexpression nih.govnih.gov

Downstream Signaling Pathway Alterations:

PI3K/AKT/mTOR Pathway Mutations nih.govnih.govresearchgate.net

RAS/RAF/MAPK Pathway Mutations nih.govnih.govresearchgate.net

Therefore, without any specific data on "this compound," the requested article focusing solely on this compound cannot be produced. Further research and publication on this specific molecule would be required to fulfill the detailed request.

Downstream Signaling Pathway Alterations

SRC Kinase Activation

Activation of SRC family kinases (SFKs), a group of non-receptor tyrosine kinases, represents a significant mechanism of acquired resistance to EGFR TKIs. In resistant cancer cells, SFKs can become highly activated, leading to the sustained signaling of downstream survival pathways, thereby bypassing the inhibitory effects of drugs targeting EGFR. nih.gov

Research indicates that this enhanced SFK activity can promote the activation of other receptor tyrosine kinases, such as HER3, and subsequently stimulate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. nih.gov This process can occur independently of EGFR signaling, providing a compensatory survival mechanism for tumor cells when EGFR is inhibited. nih.govoncotarget.com For instance, studies in non-small cell lung cancer (NSCLC) cells with acquired resistance to the EGFR-blocking antibody cetuximab showed a marked increase in SFK activity. nih.gov This elevated activity was critical for the EGFR-mediated activation of HER3 and the downstream PI3K/Akt pathway. nih.gov

The inhibition of SFKs has been explored as a strategy to overcome this form of resistance. The use of SRC kinase inhibitors, such as dasatinib, has been shown to decrease HER3 and PI3K/Akt activity in cetuximab-resistant cells. nih.gov Furthermore, combining an SFK inhibitor with an EGFR inhibitor can re-sensitize resistant cells to the EGFR-targeted therapy. nih.govoncotarget.com These findings suggest that the cooperative action of SFKs and EGFR is a key driver of acquired resistance, providing a strong rationale for combinatorial therapeutic strategies targeting both kinases. nih.gov

Table 1: Key Molecules in SRC Kinase Activation Resistance Pathway

| Molecule | Role in Resistance | Therapeutic Implication |

|---|---|---|

| SRC Family Kinases (SFKs) | Non-receptor tyrosine kinases that, when activated, promote downstream survival signaling. nih.gov | Inhibition can re-sensitize cells to EGFR TKIs. nih.govoncotarget.com |

| HER3 (ErbB3) | Receptor tyrosine kinase activated by SFKs, leading to PI3K/Akt pathway stimulation. nih.gov | A downstream target affected by SRC activation. |

| PI3K/Akt Pathway | A critical survival signaling pathway activated downstream of SFK and HER3. nih.gov | Its sustained activation contributes to cell survival despite EGFR blockade. |

| Dasatinib | A SRC kinase inhibitor. | Shown to overcome SRC-mediated resistance in preclinical models. nih.govoncotarget.com |

YAP1-TEAD Pathway Activation

The Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis, and its primary downstream effector, Yes-associated protein 1 (YAP1), play a significant role in acquired resistance to EGFR TKIs. researchgate.netfrontiersin.org Aberrant activation of YAP1 is observed in various cancers and has been identified as a key mechanism for evading targeted therapies. researchgate.netnih.gov

EGFR signaling can directly influence the Hippo pathway. nih.govvanderbilt.edu EGFR activation can lead to the phosphorylation of MOB1, a core component of the Hippo pathway, which in turn inhibits LATS1/2 kinase function. nih.gov This inhibition results in the dephosphorylation and subsequent nuclear translocation of YAP1. nih.gov Once in the nucleus, YAP1 binds to TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell growth and survival. vanderbilt.edunih.gov

In the context of EGFR TKI resistance, sustained YAP1 activation can mediate survival and even induce EGFR overexpression. researchgate.netnih.gov Studies have shown that YAP1 can regulate EGFR expression at the transcriptional level by interacting with a TEAD binding site in the EGFR promoter. nih.gov This creates a feedback loop that sustains pro-survival signaling. Numerous studies have indicated that the activation of YAP1 is widely associated with resistance to EGFR TKIs. researchgate.net Inhibition of the YAP1-TEAD interaction has been shown to restore sensitivity to EGFR inhibitors in lung adenocarcinoma cells with either primary or acquired resistance. researchgate.net This highlights the potential of targeting the YAP1-TEAD axis as a therapeutic strategy to overcome resistance. nih.gov

NF-κB Signaling

The activation of the nuclear factor-kappa B (NF-κB) signaling pathway is another critical adaptive mechanism that allows tumor cells to survive initial EGFR inhibitor treatment and contributes to the development of acquired resistance. nih.govresearchgate.net While EGFR TKIs effectively inhibit the primary oncogenic signaling, they can paradoxically trigger a rapid and adaptive activation of NF-κB signaling. nih.gov

This process is initiated when EGFR inhibition leads to the formation of a specific signaling complex involving EGFR, TRAF2, RIP1, and IKK. nih.govresearchgate.net The assembly of this complex stimulates an NF-κB-mediated transcriptional program that promotes cell survival. nih.gov This survival program is engaged in the subpopulation of cancer cells that persist through initial therapy, often referred to as residual disease, which ultimately serves as a reservoir for the development of acquired resistance. nih.gov

Pharmacologic inhibition of the NF-κB pathway has been shown to suppress this adaptive survival mechanism. nih.gov In preclinical models of EGFR-mutant NSCLC, direct NF-κB inhibitors were able to override the TKI-induced activation of NF-κB and suppress the emergence of therapy resistance. nih.gov These findings suggest that NF-κB activation is a key survival strategy employed by cancer cells in response to EGFR oncogene inhibition and provides a strong rationale for the co-inhibition of both EGFR and NF-κB to eliminate residual disease and potentially enhance the duration and depth of patient responses to therapy. nih.govresearchgate.net

Phenotypic Transformations

Tumors can undergo significant phenotypic changes to develop resistance to EGFR TKIs. These transformations allow cancer cells to adopt new identities that are no longer dependent on the EGFR signaling pathway for their survival and growth.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal cells. EMT has been widely implicated as a mechanism of resistance to EGFR TKIs in NSCLC. amegroups.orgamegroups.orgmednexus.org

Cells that have undergone EMT exhibit significantly greater resistance to EGFR inhibitors, a phenomenon observed irrespective of the EGFR mutation status. aacrjournals.orgnih.gov The mesenchymal phenotype is associated with a reduced dependence on EGFR signaling and the activation of alternative survival pathways. amegroups.org For example, the expression of mesenchymal markers has been correlated with a poor prognosis and an inferior response to EGFR-TKIs. amegroups.org The transition can be driven by various external and internal stimuli that lead to changes in central signaling pathways. amegroups.org Research has led to the development of gene signatures that can identify an EMT phenotype and predict resistance to EGFR and PI3K inhibitors. aacrjournals.orgnih.gov Understanding the role of EMT in TKI resistance provides opportunities to develop new therapeutic strategies, potentially by targeting pathways that are specifically activated in mesenchymal cells. amegroups.orgaacrjournals.org

Table 2: Comparison of Epithelial and Mesenchymal Phenotypes in TKI Resistance

| Feature | Epithelial Phenotype | Mesenchymal Phenotype |

|---|---|---|

| Cell Adhesion | Strong cell-cell adhesion (e.g., high E-cadherin). amegroups.org | Loss of cell adhesion proteins. aacrjournals.org |

| Morphology | Cobblestone-like, polarized. | Spindle-shaped, motile. |

| EGFR-TKI Sensitivity | Generally more sensitive. aacrjournals.orgnih.gov | Significantly more resistant. aacrjournals.orgnih.gov |

| Prognosis | Often associated with better response to TKIs. amegroups.org | Correlated with poor prognosis and inferior TKI response. amegroups.org |

| Key Markers | E-cadherin. amegroups.org | Vimentin, ZEB1. amegroups.org |

Histological Transformation (e.g., Small Cell Lung Cancer Transformation)

One of the most dramatic mechanisms of acquired resistance to EGFR TKIs is the histological transformation of a tumor from one subtype to another, most commonly from NSCLC (specifically adenocarcinoma) to Small Cell Lung Cancer (SCLC). targetedonc.comamegroups.orgnih.gov This transformation is estimated to occur in approximately 5% to 15% of EGFR-mutant lung adenocarcinoma patients who develop resistance to TKI therapy. targetedonc.comnih.gov

A key characteristic of these transformed tumors is that they typically retain the original sensitizing EGFR mutation, yet they are no longer responsive to EGFR inhibitors. targetedonc.comnih.gov Instead, they acquire the histological and molecular features of SCLC and often respond to standard chemotherapy regimens used for de novo SCLC. amegroups.org The exact molecular mechanisms driving this transformation are still under investigation, but studies have frequently identified the loss or mutation of the tumor suppressor genes TP53 and RB1 in the transformed cells. targetedonc.commednexus.org The inactivation of these genes is a hallmark of primary SCLC and appears to be a critical event in the transformation process. targetedonc.commednexus.org This phenotypic switch represents a profound form of lineage plasticity, where cancer cells reprogram their identity to survive the pressure of targeted therapy. aacrjournals.org

Preclinical Combination Therapy Strategies for Overcoming Egfr Inhibitor Resistance

Combinations with Other Targeted Agents

Co-targeting with PARP Inhibitors

Based on the available search results, specific preclinical data detailing the co-targeting of EGFR with Egfr-IN-76 and PARP inhibitors for overcoming EGFR inhibitor resistance were not identified. Research in this area may be ongoing or not yet published in the indexed literature reviewed.

Integration with SFK Inhibitors

Based on the available search results, specific preclinical data detailing the integration of this compound with SFK inhibitors for overcoming EGFR inhibitor resistance were not identified. Research in this area may be ongoing or not yet published in the indexed literature reviewed.

Combination with Anti-EGFR Monoclonal Antibodies

Based on the available search results, specific preclinical data detailing the combination of this compound with anti-EGFR monoclonal antibodies for overcoming EGFR inhibitor resistance were not identified. Research in this area may be ongoing or not yet published in the indexed literature reviewed.

Novel Combination Strategies and Emerging Targets

This compound (also known as BDTX-1535) is characterized as an orally available, highly potent, selective, and irreversible EGFR inhibitor aacr.org. It has demonstrated the ability to penetrate the blood-brain barrier aacr.org. This profile makes this compound a potential candidate for novel combination strategies aimed at overcoming EGFR inhibitor resistance, particularly in cancers where central nervous system involvement is a concern, such as glioblastoma and certain presentations of NSCLC aacr.org.

The compound is being investigated in Phase 1 studies for patients with glioblastoma or non-small cell lung cancer mdpi-res.com. Its development is specifically noted in the context of addressing osimertinib (B560133) resistance. While the precise details of novel combination partners were not explicitly detailed in the reviewed preclinical search results, the properties of this compound suggest its potential utility in strategies targeting resistant EGFR mutations or parallel survival pathways activated upon resistance. The focus on glioblastoma and NSCLC in clinical trials mdpi-res.com indicates its potential role in addressing resistance in these challenging tumor types.

Advanced Research Methodologies and Models in Egfr Inhibitor Discovery and Characterization

In Vitro Cell-Based Assays

Cell-based assays are fundamental in assessing the biological effects of potential EGFR inhibitors in a living system, albeit simplified compared to a whole organism. They provide insights into a compound's ability to inhibit cell proliferation, induce apoptosis, or modulate signaling pathways in relevant cellular contexts.

High-Throughput Screening Platforms

High-throughput screening (HTS) platforms are widely used in the initial stages of drug discovery to rapidly assess large libraries of compounds for activity against a specific target or phenotype. For EGFR inhibitors, HTS assays often involve cell lines expressing EGFR, where the readout could be cell viability, proliferation, or the phosphorylation status of EGFR or its downstream effectors. These platforms enable the quick identification of potential lead compounds that warrant further investigation. While Egfr-IN-76 would likely have been identified or evaluated through such a platform, specific HTS data for this compound were not available in the reviewed literature.

Cell Line Panels with Defined EGFR Mutational Status

A critical aspect of characterizing EGFR inhibitors is evaluating their activity across a panel of cell lines harboring different EGFR mutations. Given that various EGFR mutations (e.g., exon 19 deletions, L858R, T790M, C797S) can confer varying degrees of sensitivity or resistance to different generations of TKIs, testing a compound like this compound in such a panel is essential to understand its spectrum of activity mdpi.comresearchgate.netnih.govspandidos-publications.comoncotarget.com. These panels often include cell lines with common activating mutations sensitive to first- and second-generation inhibitors, as well as those with acquired resistance mutations like T790M and C797S, which are targets for third- and fourth-generation inhibitors, respectively guidetopharmacology.orgjnjmedicalconnect.comaacrjournals.org. By determining the half-maximal inhibitory concentration (IC50) values in these diverse cell lines, researchers can ascertain the potency and selectivity of the inhibitor against specific EGFR variants.

3D Cell Culture Models and Organoids

Beyond traditional two-dimensional cell cultures, three-dimensional (3D) cell culture models and organoids offer more physiologically relevant systems for evaluating EGFR inhibitors. These models better recapitulate the in vivo tumor microenvironment, including cell-cell interactions and diffusion barriers, which can influence drug response. mdpi.com Tumor organoids derived from patients or cell lines with specific EGFR mutations can provide a more accurate prediction of clinical efficacy and help identify potential resistance mechanisms in a more complex setting than 2D cultures. Compounds like this compound would benefit from evaluation in these advanced models to gain a more comprehensive understanding of their potential therapeutic activity.

Molecular and Biochemical Techniques

To complement cell-based assays, a range of molecular and biochemical techniques are employed to dissect the interaction between an inhibitor and the EGFR protein at a mechanistic level.

Kinase Activity Assays and IC50 Determination

Kinase activity assays are direct biochemical methods used to measure the ability of a compound to inhibit the catalytic activity of the EGFR kinase domain pnas.orgbpsbioscience.compromega.jppromega.com. These assays typically involve incubating purified recombinant EGFR kinase (often representing specific mutational variants) with a substrate peptide or protein and ATP in the presence of varying concentrations of the inhibitor. The reduction in substrate phosphorylation or ATP consumption is measured to determine the inhibitor's potency, expressed as an IC50 value jnjmedicalconnect.compromega.jp. This provides a fundamental measure of how effectively the compound blocks the enzyme's function. For this compound, kinase activity assays would be crucial to confirm its inhibitory effect on various mutant forms of EGFR, particularly those associated with resistance to earlier therapies.

Phosphoproteomics and Western Blotting

Phosphoproteomics and Western blotting are powerful techniques for analyzing the phosphorylation status of EGFR and its downstream signaling proteins within cells treated with an inhibitor oncotarget.comnih.govbiorxiv.orgnih.govoncoscience.usoatext.commdpi.com. Western blotting, using antibodies specific for phosphorylated tyrosine residues on EGFR (e.g., pEGFR Y1068, Y1197) or downstream signaling molecules like ERK and AKT, can demonstrate the extent to which an inhibitor blocks EGFR activation and subsequent pathway signaling oncotarget.comnih.govoncoscience.usoatext.commdpi.com. Phosphoproteomics, often employing mass spectrometry, provides a broader, unbiased view of global phosphorylation changes in response to inhibitor treatment, potentially revealing off-target effects or compensatory signaling pathways nih.govbiorxiv.orgnih.govoncoscience.us. These techniques are vital for confirming the mechanism of action of compounds like this compound at the cellular level and understanding their impact on the complex EGFR signaling network.

Gene Expression Profiling (e.g., RNA-seq, RT-qPCR)

Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and quantitative reverse transcription PCR (RT-qPCR), are crucial for understanding the cellular impact of EGFR inhibitors like this compound. These methods allow researchers to assess changes in gene expression patterns in response to treatment, providing insights into the compound's pharmacodynamic effects and potential resistance mechanisms.

In the context of BDTX-1535 (this compound), single-cell RNA sequencing (scRNA-seq) and bulk RNA sequencing are being employed in clinical trials (NCT05256290) to analyze changes in gene expression in peripheral blood mononuclear cell samples and optional tumor biopsies collected from patients. onclive.comonclive.com This analysis aims to evaluate the impact of BDTX-1535 on the expression of specific genes, such as those regulated by CBP/p300, and to identify potential molecular markers that correlate with treatment response. onclive.comonclive.com While RT-qPCR is a widely used method for validating gene expression changes identified by RNA-seq or for targeted gene analysis researchgate.net, specific data on this compound evaluated solely by RT-qPCR were not prominently found in the search results. However, the application of RNA-seq in ongoing studies highlights the importance of comprehensive gene expression analysis in characterizing the effects of this compound.

Next-Generation Sequencing for Mutation Analysis

Next-generation sequencing (NGS) plays a pivotal role in identifying the specific EGFR mutations that are targets for inhibitors like this compound. NGS enables comprehensive and sensitive detection of various genetic alterations, including single nucleotide variants, insertions/deletions, and copy number variations, across multiple genes simultaneously. researchgate.netnih.govnih.govescholarship.orgpreprints.orgnih.govspandidos-publications.comresearchgate.netasco.orgnencki.edu.pl

This compound is specifically designed to target a broad spectrum of oncogenic EGFR mutations and amplifications, including classical driver mutations, intrinsic resistance mutations, and acquired resistance mutations like C797S, which are identified through NGS. sec.govtempus.comresearchgate.netresearchgate.netresearcher.liferesearchgate.netonclive.comresearchgate.netdrug-dev.comescholarship.org NGS is utilized in the clinical evaluation of BDTX-1535 (this compound) to confirm the presence of targetable EGFR alterations in enrolled patients. tempus.comonclive.comonclive.comasco.orgceconcepts.com Furthermore, real-world data obtained through tumor DNA sequencing (NGS) demonstrate that the EGFR alterations targeted by BDTX-1535 are frequently observed in GBM and can persist following standard treatment approaches. tempus.comdrug-dev.com The use of circulating tumor DNA (ctDNA) analyzed by NGS is also being explored to monitor molecular response to BDTX-1535 and identify potential predictive biomarkers. onclive.comonclive.com

Non-Human In Vivo Models

Non-human in vivo models are indispensable for evaluating the efficacy, pharmacokinetic properties, and pharmacodynamic effects of EGFR inhibitors such as this compound in a complex biological system before clinical trials. Various mouse models are commonly employed in preclinical research for EGFR-targeted therapies. researchgate.netspandidos-publications.comnih.gov

BDTX-1535 (this compound) has been extensively evaluated in a variety of mouse models to assess its anti-tumor activity and brain penetration. sec.govtempus.comresearcher.liferesearchgate.netdrug-dev.comnih.govspandidos-publications.comnih.govblackdiamondtherapeutics.comamazonaws.comresearchgate.netascopubs.orgsec.gov

Genetically Engineered Mouse Models (GEMMs)

Orthotopic and Subcutaneous Xenograft Models

Xenograft models, where human cancer cells or tumor fragments are implanted into immunodeficient mice, are widely used to assess the in vivo efficacy of anti-cancer agents. Subcutaneous xenografts are relatively easy to establish and monitor, while orthotopic xenografts involve implanting tumors in the organ of origin, providing a more physiologically relevant microenvironment. researchgate.netspandidos-publications.com

This compound (BDTX-1535) has demonstrated significant anti-tumor activity in both subcutaneous and orthotopic xenograft models. Preclinical studies have shown that BDTX-1535 can induce tumor growth inhibition and even regression in subcutaneous mouse models bearing patient-derived xenografts (PDXs) and allografts representing a range of EGFR alterations relevant to NSCLC and GBM. sec.govtempus.comdrug-dev.com Furthermore, BDTX-1535 has shown efficacy in orthotopic GBM PDX models, where it inhibited in vivo tumor growth and prolonged survival. nih.govnih.govascopubs.org Studies using an EGFR Exon19+C797S mouse allograft model specifically demonstrated dose-dependent tumor growth inhibition and complete regression upon treatment with BDTX-1535. blackdiamondtherapeutics.com The use of intracranial tumor models has also been important for evaluating the compound's ability to penetrate the blood-brain barrier and exert effects within the central nervous system. sec.govmedchemexpress.comtempus.comresearchgate.netdrug-dev.comamazonaws.com

Here is a summary of preclinical efficacy findings for BDTX-1535 in selected xenograft models:

| Model Type | EGFR Alteration(s) | Observed Efficacy | Source |

| Subcutaneous PDX/Allograft | Various NSCLC/GBM EGFR alt. | Tumor growth inhibition and regression | sec.govtempus.comdrug-dev.com |

| EGFR Exon19+C797S Allograft | Exon19del + C797S | Dose-dependent TGI, complete regression | blackdiamondtherapeutics.com |

| Orthotopic GBM PDX | EGFR alterations in GBM | Tumor growth inhibition, prolonged survival | nih.govnih.govascopubs.org |

| Intracranial Models | Various EGFR alterations | Anti-tumor activity, brain penetration | sec.govmedchemexpress.comtempus.comresearchgate.netdrug-dev.comamazonaws.com |

Ex Vivo Tissue Analysis from Preclinical Models

Computational and Structural Biology Approaches

Computational and structural biology approaches play a vital role in the discovery, design, and characterization of EGFR inhibitors by providing insights into the three-dimensional structure of EGFR, its interactions with inhibitors, and the impact of mutations. Techniques such as molecular docking, molecular dynamics simulations, and structure-activity relationship (SAR) analysis are extensively used. medchemexpress.compreprints.orgresearchgate.netasco.orgascopubs.orgsec.gov

This compound (BDTX-1535) was developed using a proprietary drug discovery engine (MAP Discovery Engine) that incorporates a deep understanding of cancer genetics, protein structure and function, and medicinal chemistry. tempus.comdrug-dev.comblackdiamondtherapeutics.com This suggests that computational and structural biology principles were integral to its design, likely involving the analysis of EGFR structures, including various mutant forms, to design a molecule with desired potency and selectivity profiles. Molecular dynamics modeling tools are specifically mentioned as being integrated into the drug discovery efforts for compounds like BDTX-1535, which would allow for the simulation of the dynamic interactions between the inhibitor and the EGFR protein.

The design of BDTX-1535 to target activated conformations of oncogenic EGFR is directly informed by structural understanding of the receptor. tempus.com Computational methods can help predict the binding affinity and stability of this compound with different EGFR variants, explaining its activity against a broad spectrum of mutations, including those in the extracellular domain and resistance mutations like C797S. While specific computational modeling data for this compound were not detailed in the search results, the reliance on such approaches in its discovery and the general application of these methods in EGFR inhibitor research underscore their importance in characterizing this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule ligand when bound to a protein target plos.orgnih.gov. This method estimates the binding affinity between the ligand and the receptor by scoring potential binding poses based on various interaction energies, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces nih.govplos.orgderpharmachemica.com. Docking studies are vital for predicting the precise binding configurations of small molecules at the target site plos.org.

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of the protein-ligand complex nih.govplos.orgchemrxiv.org. MD simulations provide a more dynamic view of the interactions, allowing researchers to assess the stability of the docked complex, the flexibility of the protein and ligand, and the persistence of key interactions over time nih.govplos.orgchemrxiv.orgresearchgate.net. Properties such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from MD trajectories to evaluate structural stability and flexibility plos.orgchemrxiv.org. MD simulations can reveal significant conformational shifts in EGFR upon ligand binding and help to understand the molecular interactions driving binding plos.orgrsc.orgresearchgate.netresearchgate.net.

These computational approaches are routinely applied in EGFR inhibitor research to analyze the binding modes of potential drug candidates to both wild-type and mutated forms of the EGFR kinase domain plos.orgfrontiersin.orgnih.govnih.gov. While specific detailed reports on molecular docking and dynamics simulations performed specifically on this compound were not prominently featured in the provided search results, these methodologies are standard practices for characterizing the interaction of novel EGFR inhibitors with their target protein nih.govplos.orgfrontiersin.orgnih.govmednexus.orgchemrxiv.orgresearchgate.netresearchgate.netnih.gov. For a compound like this compound, understanding its binding pose within the ATP-binding site of EGFR, particularly in the context of resistance mutations, would typically involve such simulation studies to predict its interaction profile and the stability of the resulting complex.

Table 1 illustrates typical data points that might be derived from molecular docking and dynamics simulations in the context of EGFR inhibitor research, based on general findings for other EGFR inhibitors.

| Methodology | Output Parameter | Description | Example Value (Illustrative) | Source Context |

| Molecular Docking | Binding Energy (kcal/mol) | Estimated free energy of binding between ligand and protein. | -8.5 | General EGFR docking studies plos.orgderpharmachemica.comunicartagena.edu.co |

| Molecular Docking | Key Interacting Residues | Amino acids in the protein that form bonds (H-bonds, hydrophobic) with ligand. | Met793, Cys797, Leu858 | EGFR-inhibitor interactions nih.govplos.orgderpharmachemica.com |

| Molecular Dynamics | RMSD (Å) | Measure of deviation from initial structure over simulation time. | < 2.0 | Protein-ligand complex stability plos.orgchemrxiv.org |

| Molecular Dynamics | RMSF (Å) | Measure of flexibility of individual protein residues. | Varies by residue | Protein flexibility upon binding plos.orgchemrxiv.org |

| Molecular Dynamics | Number of Hydrogen Bonds | Average number of hydrogen bonds between ligand and protein during simulation. | 2-3 | Ligand-protein interaction stability chemrxiv.org |

Homology Modeling and Protein-Ligand Interaction Analysis

Homology modeling is a technique used to build a three-dimensional structural model of a protein (the target) when its amino acid sequence is known, but an experimental structure is not available rsc.orgacs.org. This method relies on the principle that proteins with similar sequences often have similar three-dimensional structures. By using the known structure of a homologous protein (the template), a model of the target protein can be constructed rsc.orgacs.orgplos.org. This is particularly useful for studying mutated forms of EGFR for which experimental structures might not be readily available nih.govplos.org. Homology modeling allows researchers to generate structural models of EGFR mutants to then be used in docking and dynamics simulations nih.govplos.org.

Protein-ligand interaction analysis involves a detailed examination of the specific forces and contacts that stabilize the binding of a ligand to its protein target nih.govplos.org. This analysis, often performed after molecular docking and dynamics simulations, identifies critical residues in the binding site and the types of interactions they form with the inhibitor molecule nih.govplos.orgderpharmachemica.com. Understanding these interactions is crucial for structure-activity relationship (SAR) studies and for guiding the design of improved inhibitors acs.orgresearchgate.net. Key interactions in EGFR inhibitor binding often involve residues in the ATP-binding pocket and can include hydrogen bonds, pi-pi stacking, and hydrophobic contacts nih.govplos.orgderpharmachemica.com. Analyzing these interactions helps to explain the binding affinity and specificity of a compound for EGFR plos.orgderpharmachemica.com.

For a compound like this compound, which is designed to target specific EGFR mutations, homology modeling might be used to generate structural models of these mutated EGFR forms if experimental structures are not available nih.govplos.org. Subsequent protein-ligand interaction analysis based on docking and simulation results would then reveal how this compound interacts with the binding site of the mutated EGFR, highlighting the specific contacts responsible for its affinity and ability to overcome resistance mechanisms nih.govplos.orgderpharmachemica.com.

Q & A

Q. How should researchers validate the specificity and potency of EGFR-IN-76 in vitro?

Methodological Answer:

- Begin with competitive binding assays (e.g., surface plasmon resonance or fluorescence polarization) to measure binding affinity (Kd) to EGFR isoforms. Compare results with known inhibitors (e.g., gefitinib) to establish specificity .

- Use dose-response curves in EGFR-dependent cell lines (e.g., NSCLC lines with activating EGFR mutations) to calculate IC50 values. Include controls for off-target effects (e.g., kinase panels or CRISPR-mediated EGFR knockout models) .

- Validate purity and stability of this compound via HPLC and mass spectrometry, as per guidelines for chemical characterization in pharmacological studies .

Q. What experimental controls are critical for assessing this compound’s inhibitory activity?

Methodological Answer:

- Include positive controls (e.g., gefitinib or erlotinib) and negative controls (vehicle-only treatments) in all assays.

- For cellular assays, use isogenic cell lines with wild-type vs. mutant EGFR to isolate compound efficacy .

- Document batch-to-batch variability of this compound by repeating key experiments with independently synthesized batches .

Q. How can researchers ensure reproducibility of this compound experiments across laboratories?

Methodological Answer:

- Publish detailed protocols for compound preparation, storage conditions (e.g., solubility in DMSO), and assay parameters (e.g., cell passage numbers, serum concentrations) .

- Share raw data (e.g., dose-response curves, Western blot quantifications) in supplementary materials with standardized metadata .

- Use statistical methods (e.g., ANOVA with post-hoc tests) to confirm robustness of findings across replicates .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s efficacy in different EGFR mutation subtypes?

Methodological Answer:

- Perform structural modeling to predict interactions between this compound and specific EGFR mutants (e.g., L858R vs. T790M). Validate predictions using mutagenesis and biochemical assays .

- Analyze clinical correlation by comparing in vitro results with patient-derived xenograft (PDX) models or retrospective clinical data, if available .

- Apply iterative hypothesis testing: For example, if this compound fails in exon 19 deletion models, investigate compensatory signaling pathways (e.g., MET or HER2) via phosphoproteomics .

Q. What in vivo models are most suitable for studying this compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Use orthotopic lung cancer models in immunocompetent mice to assess tumor penetration and immune microenvironment effects .

- Conduct pharmacokinetic studies with LC-MS/MS to measure plasma and tissue concentrations of this compound. Compare bioavailability across administration routes (oral vs. intravenous) .

- Evaluate toxicity via histopathological analysis of liver, kidney, and hematopoietic systems, adhering to ethical guidelines for animal research .

Q. How to design a study investigating this compound resistance mechanisms?

Methodological Answer:

- Generate resistant cell lines via chronic exposure to sublethal this compound doses. Perform whole-exome sequencing and RNA-seq to identify mutations or transcriptional adaptations .

- Validate candidate resistance drivers (e.g., EGFR amplification, epithelial-mesenchymal transition markers) using CRISPR-Cas9 knockout or overexpression models .

- Integrate longitudinal clinical data (if applicable) to correlate in vitro resistance markers with patient outcomes .

Data Management and Compliance

Q. How should researchers handle GDPR compliance when using patient-derived data in this compound studies?

Methodological Answer:

- Anonymize patient data at the point of collection and store it in password-protected, access-controlled databases .

- Explicitly state data retention periods and archiving purposes (e.g., scientific integrity validation) in informed consent forms .

- Separate administrative data (e.g., patient identifiers) from experimental data (e.g., mutation status) to minimize re-identification risks .

Q. What statistical approaches are recommended for analyzing high-throughput screening data for this compound?

Methodological Answer:

- Use false discovery rate (FDR) correction for multi-parametric assays (e.g., RNA-seq or kinase activity screens) .

- Apply machine learning algorithms (e.g., random forest) to identify predictive biomarkers of this compound response in heterogeneous datasets .

- Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overinterpreting small sample sizes .

Guidance for Publication and Peer Review

Q. How to structure a manuscript on this compound to meet rigorous journal standards?

Methodological Answer:

- Follow the "IMRAD" structure (Introduction, Methods, Results, Discussion) with a clear research question stated in the introduction .

- Provide raw data for key experiments (e.g., dose-response curves, sequencing reads) in supplementary materials .

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame the significance of findings in the discussion .

Q. What are common pitfalls in interpreting this compound’s mechanism of action?

Methodological Answer:

- Avoid conflating correlation with causation; use genetic or pharmacological inhibition to confirm EGFR-dependent effects .

- Disclose limitations (e.g., lack of clinical data or incomplete pathway analysis) to contextualize conclusions .

- Address potential biases (e.g., selective reporting of favorable data) via pre-registration of study protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.